N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various phenyl and chlorophenyl groups. It has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine nucleus have been found to interact with cyclin-dependent protein kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This implies that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the potential interaction with cdks, it’s plausible that the compound could influence cell cycle regulation and transcription pathways .
Pharmacokinetics
It’s worth noting that similar compounds have shown promising in vitro activity and drug-likeness during lead optimization, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest good bioavailability.
Result of Action
Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could potentially exert similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are largely determined by its interactions with various biomolecules. This compound has been found to exhibit inhibitory activities against cyclin-dependent kinases (CDKs), a family of protein kinases that play crucial roles in cell cycle regulation and transcription .
Cellular Effects
In cellular contexts, this compound has been shown to exert anti-proliferative effects against human breast cancer cells and human gastric cancer cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound has been found to inhibit the activity of CDK6, a member of the CDK family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine to form 3-chlorophenylhydrazone This intermediate is then reacted with ethyl acetoacetate to yield the corresponding pyrazolone derivative Subsequent cyclization with guanidine carbonate under basic conditions leads to the formation of the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with reagents such as sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(3-bromophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs.
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNPRGANMFBNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.